Methyl-2-deoxy-beta-L-erythro-pentofuranose
Overview
Description
Methyl-2-deoxy-beta-L-erythro-pentofuranose is an organic compound with antimicrobial, antiviral, and antitumor properties . It can be prepared through chemical synthesis or biotechnological methods .
Molecular Structure Analysis
The effect of hydroxymethyl conformation on the conformational energies and structural parameters of the 10 envelope forms of the biologically relevant aldopentofuranose, 2-deoxy-beta-d-erythro-pentofuranose, has been investigated . C4−C5 bond rotation induces significant changes in the conformational energy profile .Physical And Chemical Properties Analysis
Methyl-2-deoxy-beta-L-erythro-pentofuranose has a molecular formula of C6H12O4 and a molecular weight of 148.16 . Its density is predicted to be 1.24±0.1 g/cm3, and it has a boiling point of 120-140 °C at a pressure of 0.14 Torr .Scientific Research Applications
Structural and Conformational Analysis
Methyl-2-deoxy-beta-L-erythro-pentofuranose has been a subject of study for understanding molecular structure and conformation. In a research conducted by Church, Carmichael, & Serianni (1997), they synthesized this compound with 13C-enrichment at each carbon and analyzed 13C−1H and 13C−13C spin-coupling constants. This study provides insights into the structural and conformational aspects of this compound.
Synthesis for Oligonucleotide Incorporation
The compound has applications in synthesizing modified oligonucleotides. For instance, Boal et al. (1996) investigated the synthesis of (2-deoxy-alpha- and -beta-D-erythro-pentofuranosyl)(thymin-1-yl)alkanes for incorporation into oligodeoxyribonucleotides. This research is significant for understanding the effects of nucleobase-sugar linker flexibility in DNA-DNA and DNA-RNA hybrids.
Synthesis of Nucleoside Analogs
Another application of Methyl-2-deoxy-beta-L-erythro-pentofuranose is in the synthesis of nucleoside analogs, which are important in medicinal chemistry. Fleet & Son (1987) described an approach to synthesize 3′-substituted-2′,3′-dideoxynucleosides, highlighting the compound's utility in creating variations of nucleoside structures.
Enzymatic Synthesis of Modified Nucleosides
The enzymatic synthesis of modified nucleosides using Methyl-2-deoxy-beta-L-erythro-pentofuranose has been explored. In a study by Barai et al. (2002), they synthesized 9-(3-Deoxy-β-D-erythro-pentofuranosyl)-2,6-diaminopurine using an enzymatic transglycosylation method, which is a novel approach for creating nucleoside analogs.
DNA Repair and Replication Studies
Methyl-2-deoxy-beta-L-erythro-pentofuranose also plays a role in studies related to DNA repair and replication. Gasparutto et al. (2000) utilized modified oligodeoxyribonucleotides containing this compound to assess the biological significance of oxidized lesions to DNA. Their findings contribute to our understanding of DNA repair mechanisms.
Safety And Hazards
properties
IUPAC Name |
(2S,3R,5S)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGJZDFWPSOTHM-SRQIZXRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(O1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H]([C@@H](O1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001267295 | |
Record name | Methyl 2-deoxy-β-L-erythro-pentofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001267295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-2-deoxy-beta-L-erythro-pentofuranose | |
CAS RN |
144301-85-9 | |
Record name | Methyl 2-deoxy-β-L-erythro-pentofuranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144301-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-deoxy-β-L-erythro-pentofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001267295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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